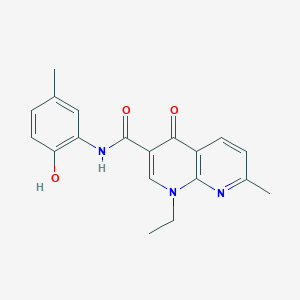![molecular formula C17H19NOS2 B2951261 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-39-4](/img/structure/B2951261.png)
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide is an organic compound characterized by the presence of phenylsulfanyl groups attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the preparation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine under suitable conditions.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the propanamide intermediate with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(phenylsulfanyl)propanoic acid
- Ethyl 3-(phenylsulfanyl)propanoate
- 3-(benzylsulfinyl)propanoic acid
- 3-(benzylsulfonyl)propanoic acid
Uniqueness
3-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]propanamide is unique due to the presence of two phenylsulfanyl groups attached to a propanamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-(2-phenylsulfanylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(11-13-20-15-7-3-1-4-8-15)18-12-14-21-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYOJGYIGVRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2951181.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide](/img/structure/B2951183.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide](/img/structure/B2951184.png)


![Methyl 4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2951188.png)
![N-(4-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2951190.png)

![4H-Thieno[2,3-c]pyran-7(5H)-one](/img/structure/B2951197.png)
![1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2951198.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)
![[2-AMINO-1-(3,4,5-TRIMETHOXYPHENYL)ETHYL]DIMETHYLAMINE](/img/structure/B2951201.png)
